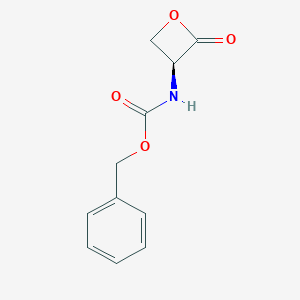

(S)-Benzyl (2-oxooxetan-3-YL)carbamate

Description

Propriétés

IUPAC Name |

benzyl N-[(3S)-2-oxooxetan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-10-9(7-15-10)12-11(14)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFZPRQDHIUBDO-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)O1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)O1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333188 | |

| Record name | Benzyl [(3S)-2-oxooxetan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26054-60-4 | |

| Record name | Benzyl [(3S)-2-oxooxetan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (S)-Benzyl (2-oxooxetan-3-YL)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a potential synthetic route and detailed characterization methods for the chiral compound (S)-Benzyl (2-oxooxetan-3-YL)carbamate. Due to the limited availability of published data on this specific molecule, this document outlines a plausible synthesis strategy based on established organic chemistry principles, leveraging (S)-α-amino-β-hydroxypropionic acid as a starting material. Detailed experimental protocols for the proposed synthesis and subsequent characterization are provided. All quantitative data, including expected spectroscopic characteristics, are summarized in structured tables for clarity. Additionally, a logical workflow for the synthesis is presented using a Graphviz diagram to facilitate understanding. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development who are interested in the synthesis and application of novel β-lactone derivatives.

Introduction

This compound is a chiral β-lactone containing a carbamate functional group. The oxetane-2-one (or β-lactone) ring is a four-membered cyclic ester that is a structural motif found in a number of biologically active natural products. These compounds are of significant interest in medicinal chemistry due to their potential as enzyme inhibitors and intermediates in the synthesis of complex molecules. The benzyl carbamate moiety is a common protecting group for amines, known for its stability and selective removal, which makes this compound a potentially useful building block in organic synthesis.

This document details a proposed synthetic pathway and the expected characterization data for this compound, providing a foundational methodology for its preparation and analysis in a laboratory setting.

Proposed Synthesis

A plausible synthetic route to this compound commences with the readily available and chiral starting material, (S)-α-amino-β-hydroxypropionic acid (L-serine). The synthesis involves two key transformations: the protection of the amino group as a benzyl carbamate and the subsequent intramolecular cyclization to form the β-lactone ring.

Synthesis Workflow

The logical flow of the proposed synthesis is depicted in the following diagram:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of (S)-2-((Benzyloxycarbonyl)amino)-3-hydroxypropanoic acid

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve L-serine (10.5 g, 0.1 mol) in 100 mL of a 1:1 mixture of water and dioxane.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (16.8 g, 0.2 mol) in portions to maintain the temperature below 5 °C.

-

Protection Reaction: Slowly add benzyl chloroformate (17.1 g, 0.1 mol) dropwise over 30 minutes, ensuring the reaction temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Workup and Isolation: After completion, acidify the reaction mixture to pH 2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from ethyl acetate/hexane to afford (S)-2-((benzyloxycarbonyl)amino)-3-hydroxypropanoic acid as a white solid.

Step 2: Synthesis of this compound

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve (S)-2-((benzyloxycarbonyl)amino)-3-hydroxypropanoic acid (2.39 g, 10 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C. Add triethylamine (2.02 g, 20 mmol) dropwise.

-

Lactone Formation: Slowly add a solution of methanesulfonyl chloride (1.26 g, 11 mmol) in 20 mL of anhydrous THF dropwise over 20 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).

-

Workup and Isolation: Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution. Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a solid.

Characterization Data

The following table summarizes the expected quantitative data for the synthesized compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₁NO₄[1] |

| Molecular Weight | 221.21 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Optical Rotation [α]D | Expected to be non-zero |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.40-7.30 (m, 5H, Ar-H), 5.60 (d, 1H, NH), 5.15 (s, 2H, OCH₂Ph), 4.80 (m, 1H, CH-N), 4.50 (t, 1H, CH₂-O), 4.30 (dd, 1H, CH₂-O) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 168.0 (C=O, lactone), 156.0 (C=O, carbamate), 136.0 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 128.0 (Ar-CH), 67.5 (OCH₂Ph), 65.0 (CH₂-O), 55.0 (CH-N) |

| FT-IR (KBr, cm⁻¹) ν | 3300 (N-H), 1820 (C=O, β-lactone), 1710 (C=O, carbamate), 1520 (N-H bend), 1250 (C-O) |

| Mass Spectrometry (ESI-MS) m/z | 222.07 [M+H]⁺, 244.05 [M+Na]⁺ |

Signaling Pathways and Experimental Workflows

As this compound is a synthetic building block, its direct involvement in signaling pathways is not yet established. However, its structural motifs suggest potential applications in the development of enzyme inhibitors, particularly for proteases where the strained β-lactone ring can act as an electrophilic trap for active site nucleophiles.

The general experimental workflow for the characterization of the synthesized compound is outlined below.

Caption: General workflow for the characterization of synthesized compounds.

Conclusion

This technical guide presents a feasible and detailed approach for the synthesis and characterization of this compound. The proposed two-step synthesis starting from L-serine is practical and relies on well-established chemical transformations. The provided experimental protocols and expected characterization data offer a solid foundation for any researcher or drug development professional looking to prepare and utilize this promising chiral building block. The methodologies and data presented herein are intended to accelerate research and development efforts in the synthesis of novel β-lactone containing compounds for various applications in medicinal chemistry and organic synthesis.

References

An In-depth Technical Guide to (S)-Benzyl (2-oxooxetan-3-YL)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Benzyl (2-oxooxetan-3-YL)carbamate is a chiral heterocyclic compound that has garnered significant interest in medicinal chemistry and organic synthesis. Its unique strained β-lactone ring system, coupled with the carbamate functionality, makes it a versatile building block for the development of novel therapeutic agents and a valuable probe for studying enzymatic processes. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological applications of this compound, tailored for researchers and professionals in the field of drug development.

Physicochemical Properties

This compound is a white to off-white solid. Its core structure consists of a four-membered oxetane ring with a carbonyl group at the 2-position and a benzyl carbamate substituent at the 3-position, conferring chirality to the molecule.

Table 1: Physicochemical Data for this compound

| Property | Value/Descriptor | Source |

| IUPAC Name | Benzyl N-[(3S)-2-oxooxetan-3-yl]carbamate | [1] |

| CAS Number | 26054-60-4 | [1] |

| Molecular Formula | C₁₁H₁₁NO₄ | [1] |

| Molecular Weight | 221.21 g/mol | [1] |

| Melting Point | 131 - 133 °C (for the (R)-enantiomer) | |

| Boiling Point | 425.5 ± 44.0 °C (Predicted) | |

| Density | 1.31 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in acetone, acetonitrile, and chloroform. | |

| pKa | 10.32 ± 0.20 (Predicted) | |

| Appearance | White to Off-White Solid | |

| Storage | Inert atmosphere, 2-8°C | [2] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: Key vibrational frequencies are expected for the β-lactone and carbamate functional groups. The strained C=O of the β-lactone is anticipated to appear around 1820 cm⁻¹, while the carbamate C=O stretch is expected around 1710 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Protons on the oxetane ring would appear as a complex multiplet. The benzylic protons of the carbamate group would likely be a singlet, and the aromatic protons of the benzyl group would be observed in the aromatic region.

-

¹³C NMR: Distinct signals would be present for the carbonyl carbons of the lactone and carbamate, the carbons of the oxetane ring, and the carbons of the benzyl group.

-

-

Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 221.21, corresponding to the molecular weight of the compound.[1]

Synthesis and Reactivity

Synthesis

A common synthetic route to this compound involves a Mitsunobu reaction.[1]

Experimental Protocol: Synthesis of this compound

-

Reagents:

-

(S)-N-(Benzyloxycarbonyl)-serine

-

Dimethyl azodicarboxylate (DMAD) or Diethyl azodicarboxylate (DEAD)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Acetonitrile (MeCN)

-

-

Procedure:

-

To a solution of (S)-N-(Benzyloxycarbonyl)-serine and triphenylphosphine in anhydrous THF and acetonitrile at -55°C under an inert atmosphere (e.g., argon or nitrogen), dimethyl azodicarboxylate is added dropwise.[1]

-

The reaction mixture is stirred at this temperature for a specified period, allowing for the intramolecular cyclization to form the β-lactone ring.

-

The reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC), to determine completion.

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography. This process has been reported to yield the product in approximately 72% yield.[1]

-

Logical Relationship of Synthesis

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the strained β-lactone ring and the carbamate group.

-

Nucleophilic Acyl Substitution: The strained lactone is susceptible to ring-opening by nucleophiles, which can attack the carbonyl carbon.

-

Oxidation and Reduction: The oxetane ring can undergo oxidation to form more reactive species or be reduced, leading to ring-opening and the formation of diols or amino alcohols.

-

Substitution Reactions: The carbamate moiety can also participate in substitution reactions.

Biological and Medicinal Chemistry Context

This compound serves as a crucial chiral building block in medicinal chemistry. The oxetane motif is increasingly utilized as a bioisostere for various functional groups to improve physicochemical and pharmacokinetic properties of drug candidates.

The β-lactone structure is a known pharmacophore in various enzyme inhibitors. For instance, β-lactones are known to act as irreversible inhibitors of serine proteases. The strained ring system of this compound makes it a potential candidate for covalent modification of active site serine residues in such enzymes.

Potential Signaling Pathway Interaction

Caption: Potential mechanism of action via serine protease inhibition.

While specific enzyme targets for this compound are not yet extensively documented, its structural similarity to other β-lactone-containing inhibitors suggests its utility as a research tool to probe the activity of various enzymes, particularly those involved in proteolysis. Its derivatives are being explored for their potential inhibitory activities against a range of enzymes.[1]

Conclusion

This compound is a compound of significant interest due to its unique structural features and synthetic versatility. This guide has summarized its key physicochemical properties, outlined a common synthetic protocol, and discussed its potential applications in medicinal chemistry, particularly as a chiral building block and a probe for enzyme inhibition. Further research into its specific biological targets and mechanisms of action will undoubtedly expand its utility in the development of novel therapeutics.

References

Technical Guide: (S)-Benzyl (2-oxooxetan-3-yl)carbamate (N-Cbz-L-serine β-lactone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Benzyl (2-oxooxetan-3-yl)carbamate, also known as N-Cbz-L-serine β-lactone, is a chiral molecule featuring a strained β-lactone ring. This structural motif makes it a valuable reagent in organic synthesis and a potent inhibitor of certain enzymes. This technical guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its mechanism of action as a viral protease inhibitor.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 26054-60-4 | |

| Molecular Formula | C₁₁H₁₁NO₄ | [1] |

| Molecular Weight | 221.21 g/mol | [1] |

| Appearance | White solid | |

| Storage | Inert atmosphere, 2-8°C | [1] |

| InChI Key | CWFZPRQDHIUBDO-VIFPVBQESA-N | |

| SMILES | O=C1--INVALID-LINK--NC(OCC2=CC=CC=C2)=O |

Synthesis

Synthesis via Modified Mitsunobu Reaction

This compound can be synthesized from N-(benzyloxycarbonyl)-L-serine through an intramolecular cyclization using a modified Mitsunobu reaction.[2] The reaction involves the activation of the hydroxyl group of serine, which then undergoes a 4-exo-tet cyclization to form the β-lactone ring.[2]

Detailed Experimental Protocol

The following protocol is adapted from the procedure described in Organic Syntheses.[3]

Reagents:

-

N-(benzyloxycarbonyl)-L-serine

-

Triphenylphosphine (Ph₃P)

-

Dimethyl azodicarboxylate (DMAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Acetonitrile

-

Hexane

-

Ethyl acetate

-

Silica gel for flash chromatography

Procedure:

-

Reaction Setup: A 2-L, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, an argon inlet adaptor, a low-temperature thermometer, and a rubber septum. The flask is charged with anhydrous THF (1.1 L) and triphenylphosphine (42.1 g, 160 mmol).[3]

-

Addition of Serine Derivative: The solution is cooled to -78°C using a dry ice/acetone bath. A solution of N-(benzyloxycarbonyl)-L-serine (dried under vacuum over P₂O₅) in anhydrous acetonitrile is added dropwise.[3]

-

Mitsunobu Cyclization: A pre-formed complex of dimethyl azodicarboxylate (DMAD) and triphenylphosphine is used for the cyclization.[2] Alternatively, DMAD is added slowly to the reaction mixture at -78°C. The reaction mixture is stirred at this temperature for 20 minutes and then allowed to slowly warm to room temperature over 2.5 hours.[3]

-

Work-up and Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is suspended in a mixture of hexane and ethyl acetate (4:1). This suspension is then applied to a flash silica gel column packed with the same solvent system.[3]

-

Isolation of Product: The column is eluted with a gradient of hexane/ethyl acetate. Fractions containing the desired β-lactone are identified by thin-layer chromatography, combined, and the solvent is evaporated to yield the pure this compound as a white solid.[3]

Biological Activity: Inhibition of Hepatitis A Virus 3C Proteinase

This compound has been identified as a potent, irreversible inhibitor of the 3C cysteine proteinase of Hepatitis A Virus (HAV), an enzyme crucial for viral replication.[4][5]

Kinetic Data

The inhibition kinetics of HAV 3C proteinase by this compound have been determined.[4]

| Kinetic Parameter | Value |

| k_inact | 0.70 min⁻¹ |

| K_I | 1.84 x 10⁻⁴ M |

| k_inact / K_I | 3800 M⁻¹ min⁻¹ |

Mechanism of Action

The mechanism of inhibition involves the nucleophilic attack of the active site cysteine residue (Cys-172) of the HAV 3C proteinase on the β-carbon of the oxetanone ring.[4][5] This attack leads to the opening of the strained β-lactone ring and the formation of a covalent bond, resulting in the alkylation of the cysteine thiol and irreversible inactivation of the enzyme.[4]

In contrast, the enantiomer of this compound acts as a reversible competitive inhibitor, highlighting the stereospecificity of the interaction.[4] The β-lactone motif represents a significant class of inhibitors for cysteine proteases.[4]

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: A simplified workflow for the synthesis of the target compound.

Signaling Pathway: Mechanism of HAV 3C Proteinase Inhibition

Caption: Covalent modification and inactivation of HAV 3C proteinase.

References

- 1. Buy this compound (EVT-304813) | 26054-60-4 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. orgsyn.org [orgsyn.org]

- 4. Beta-lactones as a new class of cysteine proteinase inhibitors: inhibition of hepatitis A virus 3C proteinase by N-Cbz-serine beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Insights into (S)-Benzyl (2-oxooxetan-3-YL)carbamate: A Technical Guide

For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth overview of the spectroscopic data, and synthesis protocol for the chiral compound (S)-Benzyl (2-oxooxetan-3-YL)carbamate, a valuable building block in organic synthesis. This document summarizes the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental procedure for its preparation.

Spectroscopic Data Summary

The spectroscopic data for this compound, also known as N-(Benzyloxycarbonyl)-L-serine β-lactone, is crucial for its identification and characterization. The following tables provide a consolidated summary of the available NMR, IR, and MS data.

NMR Spectroscopy

¹H NMR (360 MHz, CD₂Cl₂):

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.3-7.4 | s | 5H | Ar-H |

| 5.5-5.7 | br s | 1H | NH |

| 5.12 | s | 2H | OCH₂Ph |

| 5.0-5.1 | m | 1H | N-CH-CO |

| 4.4 | m | 2H | CH-CH₂-O |

¹³C NMR:

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Frequency (cm⁻¹) | Description |

| 3355 | N-H stretching |

| 1847, 1828 | C=O stretching (β-lactone) |

| 1685 | C=O stretching (carbamate) |

| 1530 | N-H bending |

| 1268 | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

| Technique | [M]⁺ | Calculated m/z | Found m/z |

| EI-MS | C₁₁H₁₁NO₄ | 221.0688 | 221.0681 |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is achieved through the cyclization of N-(benzyloxycarbonyl)-L-serine. The following protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

N-(benzyloxycarbonyl)-L-serine

-

Triphenylphosphine

-

Dimethyl azodicarboxylate (DMAD)

-

Tetrahydrofuran (THF), anhydrous

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of triphenylphosphine in anhydrous tetrahydrofuran is prepared in a round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C using a dry ice/acetone bath.

-

To this cooled solution, dimethyl azodicarboxylate is added dropwise.

-

A solution of N-(benzyloxycarbonyl)-L-serine in anhydrous tetrahydrofuran is then added dropwise to the reaction mixture.

-

After the addition is complete, the reaction mixture is stirred at -78 °C for a short period and then allowed to warm to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting residue is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for the spectroscopic analysis of the final product.

References

In-depth Technical Guide on the Biological Activity of (S)-Benzyl (2-oxooxetan-3-YL)carbamate

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Review of the Biological Activity of (S)-Benzyl (2-oxooxetan-3-YL)carbamate

Executive Summary

This technical guide addresses the biological activity of the chiral organic compound this compound. An exhaustive search of scientific literature and chemical databases was conducted to collate and analyze existing data on its synthesis, chemical properties, and, most importantly, its biological functions.

The investigation reveals that while this compound is a known chemical entity, primarily utilized as a building block in organic synthesis, there is a significant lack of publicly available data on its specific biological activity. General knowledge of the constituent chemical moieties—the oxetane ring and the carbamate group—suggests potential areas of biological relevance, which are discussed herein. However, it must be emphasized that direct experimental evidence for the biological activity of the title compound is not available in the reviewed literature.

Introduction

This compound is a chiral molecule featuring a strained four-membered oxetane ring and a carbamate functional group. The presence of these two key features has prompted interest in its potential applications in medicinal chemistry and biological studies. Oxetane rings are increasingly incorporated into drug candidates to enhance physicochemical properties such as solubility and metabolic stability, while the carbamate group is a well-established pharmacophore, notably in the class of cholinesterase inhibitors.

This document aims to provide a detailed overview of what is currently known about this compound and to explore its hypothetical biological activities based on the properties of its structural components.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₄ |

| Molecular Weight | 221.21 g/mol |

| CAS Number | 26054-60-4 |

| Appearance | Solid |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthesis

The synthesis of this compound has been described in the chemical literature. A common synthetic route involves the formation of the oxetane ring followed by the introduction of the benzyloxycarbonyl (Cbz) protecting group.

A generalized workflow for a potential synthesis is outlined below.

Caption: Generalized synthetic workflow for this compound.

Hypothetical Biological Activity and Signaling Pathways

While no specific biological activity has been experimentally determined for this compound, its structural features suggest potential interactions with certain biological targets.

Potential as a Cholinesterase Inhibitor

The carbamate functional group is a classic pharmacophore for the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Carbamate inhibitors typically act as pseudo-substrates, carbamoylating a serine residue in the active site of the enzyme, which leads to a transiently inactivated enzyme. This mechanism is the basis for the therapeutic effect of drugs like rivastigmine in the treatment of Alzheimer's disease.

A hypothetical mechanism of cholinesterase inhibition is depicted below.

Caption: Hypothetical mechanism of cholinesterase inhibition by a carbamate compound.

Potential as a Caspase Inhibitor

Certain carbamate-containing molecules have been investigated as inhibitors of caspases, a family of cysteine proteases that play essential roles in apoptosis (programmed cell death). The strained oxetane ring could potentially act as a reactive electrophile that forms a covalent bond with the catalytic cysteine residue in the caspase active site.

A speculative logical relationship for this potential activity is shown below.

Caption: Logical diagram of potential caspase inhibition.

Review of Experimental Data

A thorough review of published scientific literature did not yield any quantitative biological data for this compound. There are no reported IC₅₀ or EC₅₀ values, binding affinities, or efficacy data from in vitro or in vivo studies. Consequently, no tables of quantitative data can be presented.

Experimental Protocols

As no specific biological assays have been reported for this compound, detailed experimental protocols for its biological evaluation are not available. For researchers interested in investigating the potential biological activities of this compound, standard assay protocols for cholinesterase and caspase inhibition would be appropriate starting points.

Conclusion and Future Directions

This compound is a commercially available chiral building block with potential, yet unproven, biological activity. Based on its chemical structure, it is hypothesized to have potential as a cholinesterase or caspase inhibitor. However, there is a clear absence of experimental data to support these hypotheses.

Future research should focus on the biological evaluation of this compound. Initial screening against a panel of enzymes, including various cholinesterases and caspases, would be a logical first step. Should any significant activity be identified, further studies to determine the mechanism of action, structure-activity relationships, and potential therapeutic applications would be warranted.

Disclaimer: This document is a summary of publicly available information and theoretical considerations. The absence of reported biological activity does not definitively mean the compound is inactive. It underscores the need for experimental investigation to elucidate the pharmacological profile of this compound.

An In-depth Technical Guide on the Core Mechanism of Action of (S)-Benzyl (2-oxooxetan-3-YL)carbamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research has been published on the specific biological mechanism of action of (S)-Benzyl (2-oxooxetan-3-YL)carbamate. This guide provides a comprehensive overview of its chemical properties and synthesis, and proposes a putative mechanism of action based on the well-established activity of the carbamate functional group.

Introduction

This compound is a chiral organic compound featuring a strained four-membered oxetane ring and a carbamate functional group.[1] Its unique structural characteristics, including the reactive oxetane ring and the biologically active carbamate moiety, make it a molecule of interest in medicinal chemistry and organic synthesis.[1] While it is primarily utilized as a versatile building block for the synthesis of more complex molecules, its carbamate structure suggests a potential mode of action as an enzyme inhibitor.[1][2] This document consolidates the available information on its synthesis and physicochemical properties and discusses its potential mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C11H11NO4 | [1][3] |

| Molecular Weight | 221.21 g/mol | [1][3] |

| CAS Number | 26054-60-4 | [1] |

| Appearance | Solid | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1][3] |

| Lipophilicity (iLOGP) | 1.65 | [1] |

| Log Kp (skin permeation) | -6.82 cm/s | [1] |

| GI Absorption | High | [1] |

| P-gp Substrate | No | [1] |

| CYP Inhibition | Does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 | [1] |

Synthesis

The synthesis of this compound has been described and involves the use of dimethyl azodicarboxylate and triphenylphosphine in a solvent mixture of tetrahydrofuran and acetonitrile at low temperatures under an inert atmosphere, achieving a yield of 72%.[1]

Below is a generalized workflow for the synthesis of this compound.

Putative Mechanism of Action: Acetylcholinesterase Inhibition

Due to the presence of the carbamate functional group, it is hypothesized that this compound may act as an inhibitor of acetylcholinesterase (AChE). This is a well-documented mechanism for many carbamate-containing compounds.[4] The proposed mechanism involves the carbamylation of a serine residue within the active site of the AChE enzyme.[5][6]

This interaction is typically a pseudo-irreversible inhibition, where the carbamylated enzyme is temporarily inactivated. The subsequent hydrolysis to regenerate the active enzyme is a slow process, leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft.[5][6]

The general mechanism of AChE inhibition by carbamates proceeds as follows:

-

Binding: The carbamate inhibitor binds to the active site of acetylcholinesterase.

-

Carbamylation: The serine residue in the enzyme's catalytic triad performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the formation of a carbamylated enzyme and the release of the alcohol portion of the carbamate.

-

Inhibition: The carbamylated enzyme is inactive and cannot hydrolyze acetylcholine.

-

Decarbamylation: The carbamylated enzyme is slowly hydrolyzed, regenerating the active enzyme. The rate of this decarbamylation is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine.

Experimental Protocols

While no specific experimental protocols for the biological activity of this compound have been published, a standard assay to test the hypothesis of acetylcholinesterase inhibition would be Ellman's assay.

General Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method):

-

Reagents and Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant).

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

This compound (test compound).

-

A known AChE inhibitor as a positive control (e.g., physostigmine).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 412 nm.

-

-

Procedure:

-

Prepare stock solutions of the test compound and the positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.

-

Add various concentrations of the test compound or the positive control to the respective wells. A solvent control (containing only the solvent used to dissolve the compounds) should also be included.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the substrate (ATCI) to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader. The absorbance increases over time as the thiocholine produced by the hydrolysis of ATCI reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Conclusion

This compound is a valuable chiral building block in synthetic chemistry. Based on its chemical structure, specifically the presence of a carbamate moiety, its primary putative mechanism of biological action is the inhibition of acetylcholinesterase. This proposed mechanism is based on the well-established activity of the carbamate class of compounds. Further experimental validation, such as through in vitro enzyme inhibition assays, is necessary to confirm this hypothesis and to quantify its inhibitory potency. The information provided in this guide serves as a foundation for researchers and drug development professionals interested in the potential applications of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chiral Synthesis of (S)-Benzyl (2-oxooxetan-3-YL)carbamate

This technical guide provides a comprehensive overview of the chiral synthesis of this compound, a valuable building block in organic synthesis. The primary and most established method for this synthesis involves the intramolecular cyclization of N-benzyloxycarbonyl-L-serine via a Mitsunobu reaction. This guide details the experimental protocol, presents key quantitative data, and visualizes the synthetic pathway and workflow.

Synthetic Pathway Overview

The synthesis commences with the commercially available N-benzyloxycarbonyl-L-serine (N-Cbz-L-serine). This precursor undergoes an intramolecular cyclization reaction under Mitsunobu conditions to yield the target molecule, this compound. The reaction proceeds with an inversion of stereochemistry at the C-3 position of the serine derivative.[1]

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis.

Table 1: Reactants and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| N-Benzyloxycarbonyl-L-serine | C11H13NO5 | 239.22 | Starting Material |

| Triphenylphosphine (PPh3) | C18H15P | 262.29 | Reagent |

| Dimethyl azodicarboxylate (DMAD) | C4H6N2O4 | 146.10 | Reagent |

| This compound | C11H11NO4 | 221.21 | Product |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Solvent | Tetrahydrofuran (THF) and Acetonitrile (MeCN) |

| Reaction Temperature | -55 °C to room temperature |

| Reaction Time | ~3 hours |

| Reported Yield | 72% |

Table 3: Physical and Spectroscopic Data for this compound

| Property | Value |

| Melting Point | 133–134 °C |

| Specific Rotation | [α]D25 = -26.8° (c = 1, MeCN) |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on established literature procedures.[1][2][3]

Materials:

-

N-Benzyloxycarbonyl-L-serine

-

Triphenylphosphine (PPh3)

-

Dimethyl azodicarboxylate (DMAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Acetonitrile (MeCN)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

-

Syringe

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Preparation of the Reaction Vessel: A dry, 2-L, three-necked round-bottomed flask is equipped with a magnetic stirring bar, an argon inlet, a low-temperature thermometer, and a rubber septum.

-

Reagent Addition: The flask is charged with anhydrous tetrahydrofuran (1.1 L) and triphenylphosphine (42.1 g, 160 mmol). The mixture is stirred until the triphenylphosphine is fully dissolved and then cooled to -78 °C using a dry ice/acetone bath.

-

Formation of the Mitsunobu Complex: Distilled dimethyl azodicarboxylate (17.7 mL, 160 mmol) is added dropwise via syringe over 10 minutes. The resulting solution is stirred at -75 to -78 °C for 10 minutes, during which a milky white slurry forms.

-

Addition of the Starting Material: A solution of N-benzyloxycarbonyl-L-serine (38.3 g, 160 mmol) in anhydrous tetrahydrofuran (240 mL) is added dropwise to the reaction mixture over 30 minutes.

-

Reaction: The reaction mixture is stirred at -75 to -77 °C for 20 minutes after the addition is complete. The cooling bath is then removed, and the mixture is allowed to warm slowly to room temperature over approximately 2.5 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting syrup is suspended in a hexane/ethyl acetate mixture (4:1, 20 mL), and an additional 30 mL of ethyl acetate is added to dissolve the residue. This solution is then loaded onto a silica gel column (800 g) packed with a hexane/ethyl acetate (4:1) mixture for flash chromatography.

-

Isolation of the Product: The column is eluted with a hexane/ethyl acetate gradient. Fractions containing the pure product are combined and concentrated on a rotary evaporator to yield this compound as a white solid. A reported yield for a similar synthesis is 72%.[2]

Visualizations

Diagram 1: Synthetic Pathway

References

An In-depth Technical Guide to (S)-Benzyl (2-oxooxetan-3-YL)carbamate

For Researchers, Scientists, and Drug Development Professionals

(S)-Benzyl (2-oxooxetan-3-YL)carbamate , a chiral building block with the CAS number 26054-60-4, has garnered significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a strained β-lactone ring and a benzyloxycarbonyl (Cbz) protecting group, makes it a versatile precursor for a variety of pharmacologically relevant molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, supported by detailed experimental protocols and quantitative data.

Physicochemical and Structural Properties

This compound is a solid compound at room temperature and should be stored in an inert atmosphere at 2-8°C.[1] Its molecular formula is C₁₁H₁₁NO₄, with a molecular weight of 221.21 g/mol .[1] The presence of the strained four-membered oxetane ring is a key structural feature that influences its reactivity, particularly its susceptibility to nucleophilic attack.[1] Crystallographic studies have confirmed that the benzyl group and the lactone carbonyl adopt a nearly perpendicular orientation, which minimizes steric hindrance.[1] The molecule is known to form pseudosymmetric R22(8) dimers in the solid state through N—H⋯O hydrogen bonds.[1]

| Property | Value |

| CAS Number | 26054-60-4 |

| Molecular Formula | C₁₁H₁₁NO₄ |

| Molecular Weight | 221.21 g/mol |

| Appearance | Solid |

| Storage | 2-8°C, inert atmosphere |

| GI Absorption | High |

| P-gp Substrate | No |

| CYP Inhibition | Does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 |

| Log Kp (skin permeation) | -6.82 cm/s |

| Lipophilicity (iLOGP) | 1.65 |

Synthesis

The enantioselective synthesis of this compound can be achieved through a modified Mitsunobu reaction from N-(benzyloxycarbonyl)-L-serine. This method provides the desired β-lactone with high optical purity.

Experimental Protocol: Synthesis from N-(Benzyloxycarbonyl)-L-serine[2]

Materials:

-

N-(Benzyloxycarbonyl)-L-serine (dried over P₂O₅)

-

Triphenylphosphine (dried over P₂O₅)

-

Dimethyl azodicarboxylate (DMAD)

-

Tetrahydrofuran (THF), freshly distilled from sodium benzophenone ketyl

-

Acetonitrile, freshly distilled from CaH₂

-

Dry ice-acetone bath

-

Argon atmosphere

Procedure:

-

A 2-L, three-necked, round-bottomed flask equipped with a magnetic stirring bar, an argon inlet adaptor, a low-temperature thermometer, and a rubber septum is charged with THF (1.1 L) and triphenylphosphine (42.1 g, 160 mmol).

-

The solution is cooled to -78°C using a dry ice-acetone bath.

-

Dimethyl azodicarboxylate (17.7 mL, 160 mmol) is added dropwise via syringe over 10 minutes, resulting in a pale yellow solution that turns into a milky white slurry after stirring for 10 minutes at -75° to -78°C.

-

A solution of N-(benzyloxycarbonyl)-L-serine (38.3 g, 160 mmol) in THF (240 mL) is added dropwise over 30 minutes.

-

The reaction mixture is stirred at -75° to -77°C for 20 minutes, then allowed to warm slowly to room temperature over 2.5 hours.

-

The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to precipitate triphenylphosphine oxide, which is removed by filtration.

-

The filtrate is concentrated, and the crude product is purified by flash chromatography on silica gel to afford this compound. A reported yield for a similar reaction is 72%.[1]

Caption: Synthetic workflow for this compound.

Spectroscopic Data

The structural integrity of this compound is confirmed by various spectroscopic techniques.

| Spectroscopy | Key Data |

| FT-IR (cm⁻¹) | 1820 (C=O, β-lactone), 1710 (C=O, carbamate)[1] |

| ¹H NMR | Data not available in the search results |

| ¹³C NMR | Data not available in the search results |

| Mass Spectrometry | Data not available in the search results |

Chemical Reactivity and Applications

The strained β-lactone ring of this compound makes it a versatile intermediate for the synthesis of various functionalized molecules. It can undergo several types of reactions:

-

Ring-opening reactions: The oxetane ring can be opened by various nucleophiles, providing access to a range of β-substituted α-amino acid derivatives.

-

Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.[1]

-

Reduction: Reduction can lead to the opening of the oxetane ring to yield functional groups like alcohols or amines.[1]

-

Nucleophilic Substitution: Substitution can occur at the carbamate group or within the oxetane ring.[1]

Caption: Reactivity of this compound.

This compound serves as a crucial building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals.[1] Its chirality and the reactive nature of the β-lactone make it an attractive starting material for the stereoselective synthesis of bioactive compounds.

Biological Relevance

While direct biological activity data for this compound is limited in the provided search results, its structural motifs are present in molecules with known biological functions. The carbamate group is a common feature in many pharmaceuticals, and the oxetane ring is increasingly utilized in drug design as a bioisostere for other functional groups to improve metabolic stability and other pharmacokinetic properties.[1] Derivatives of this compound are being investigated for their potential as enzyme inhibitors.[1]

Conclusion

This compound is a valuable and versatile chiral building block in modern organic and medicinal chemistry. Its efficient synthesis and the unique reactivity of its strained β-lactone ring provide access to a wide range of complex and stereochemically defined molecules. Further research into its applications in the synthesis of novel therapeutic agents is warranted.

References

Discovery and history of (S)-Benzyl (2-oxooxetan-3-YL)carbamate

An In-depth Technical Guide to (S)-Benzyl (2-oxooxetan-3-YL)carbamate: Discovery, Synthesis, and Potential Applications

Disclaimer: Publicly available scientific literature lacks specific details regarding the discovery, historical development, and dedicated biological evaluation of this compound. This guide provides a comprehensive analysis based on the well-established chemistry of its core components: the benzyl carbamate moiety and the 2-oxooxetane (β-lactone) ring system. Inferences on its synthesis and potential biological relevance are drawn from established principles in organic and medicinal chemistry.

Introduction

This compound is a chiral organic molecule incorporating a benzyl carbamate protecting group and a reactive β-lactone ring. The benzyl carbamate, often abbreviated as Cbz or Z, is a cornerstone in synthetic organic chemistry, particularly for the temporary protection of amine functionalities during complex molecular syntheses.[1][2][3][4] The 2-oxooxetane, or β-lactone, is a four-membered cyclic ester known for its significant ring strain and, consequently, its high reactivity. This structural motif is found in a variety of biologically active natural products with potent antibiotic, antifungal, and antitumor properties.[5][6][7] The stereochemistry at the C3 position of the oxetane ring suggests that this compound is likely synthesized with a specific biological target in mind.

Inferred Discovery and History

While the specific timeline of the first synthesis of this compound is not documented in readily accessible literature, its existence as a commercially available compound indicates that a synthetic route has been successfully developed. The discovery of β-lactone-containing natural products dates back to 1952 with the isolation of anisatin.[5] The development of synthetic methodologies for constructing the strained β-lactone ring has been an active area of research for decades, with key methods including the lactonization of β-hydroxy carboxylic acids and [2+2] cycloadditions.[8][9][10]

The benzyl carbamate protecting group was introduced by Max Bergmann and Leonidas Zervas in 1932 and has since become an indispensable tool in peptide synthesis and the synthesis of other complex molecules containing primary or secondary amines.[4] It is plausible that this compound was first synthesized as a chiral building block or intermediate in a larger synthetic campaign, likely leveraging the established chemistries of both the Cbz protecting group and β-lactone formation.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₄ |

| Molecular Weight | 221.21 g/mol |

| Appearance | White to off-white solid |

| SMILES | C1--INVALID-LINK--NC(=O)OCC2=CC=CC=C2 |

| Chirality | (S)-configuration at C3 of the oxetane ring |

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound would likely start from a readily available chiral precursor, such as an (S)-α-amino acid. A common strategy for the synthesis of β-lactones from α-amino acids involves the conversion of the amino acid to a β-hydroxy acid, followed by cyclization.

The proposed synthetic workflow is as follows:

-

Protection of the Amino Group: The synthesis would commence with the protection of the amino group of a suitable (S)-α-amino acid derivative, such as (S)-serine methyl ester, with a benzyl carbamate (Cbz) group. This is typically achieved by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[3]

-

Formation of a β-Hydroxy Acid Derivative: The carboxylic acid functionality of the Cbz-protected amino acid would then be converted to a suitable precursor for cyclization.

-

Cyclization to form the β-Lactone Ring: Intramolecular cyclization of the resulting β-hydroxy acid derivative would yield the desired 2-oxooxetane ring. This step is often promoted by reagents that facilitate lactonization.[11][12]

dot

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Representative Examples)

As specific protocols for the synthesis of the title compound are not available, the following are representative procedures for the key transformations involved in its plausible synthesis.

Benzyl Carbamate (Cbz) Protection of an Amine

This protocol describes the general procedure for the protection of a primary amine using benzyl chloroformate.

Materials:

-

Primary amine (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) or other suitable base (2.0 eq)

-

Dichloromethane (DCM) or other suitable solvent

-

Water

Procedure:

-

Dissolve the primary amine in a mixture of DCM and a saturated aqueous solution of NaHCO₃.

-

Cool the mixture to 0 °C in an ice bath.

-

Add benzyl chloroformate dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the Cbz-protected amine, which may be purified by recrystallization or column chromatography.

Synthesis of a β-Lactone from a β-Hydroxy Acid

This protocol outlines a general method for the cyclization of a β-hydroxy acid to a β-lactone using a dehydrating agent.

Materials:

-

β-Hydroxy carboxylic acid (1.0 eq)

-

Benzenesulfonyl chloride (1.1 eq)

-

Pyridine (as solvent and base)

Procedure:

-

Dissolve the β-hydroxy carboxylic acid in pyridine at 0 °C.

-

Add benzenesulfonyl chloride dropwise to the solution.

-

Stir the reaction mixture at 0 °C for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude β-lactone.

-

Purify the product by column chromatography or distillation.

Potential Biological Activity and Applications

The biological significance of this compound can be inferred from the known activities of its constituent functional groups.

The Role of the Carbamate Group

The carbamate functional group is a common structural motif in a wide range of pharmaceuticals and agrochemicals.[13][14] Carbamate derivatives have been reported to exhibit a broad spectrum of biological activities, including:

-

Enzyme Inhibition: Carbamates are well-known inhibitors of cholinesterases.[15]

-

Anticancer Activity: Several carbamate-containing compounds have shown promise as anticancer agents.[16]

-

Antitubercular Activity: Recent studies have identified novel benzyl carbamates with potent in vitro and in vivo efficacy against Mycobacterium tuberculosis.[17]

dot

Caption: General mechanism of enzyme inhibition by carbamates.

The Role of the β-Lactone Ring

The strained four-membered ring of β-lactones makes them susceptible to nucleophilic attack, a property that is often responsible for their biological activity.[6][18] They can act as irreversible inhibitors of enzymes by acylating nucleophilic residues (e.g., serine, threonine, or cysteine) in the enzyme's active site. Natural products containing the β-lactone motif have demonstrated a range of potent biological effects:

-

Antibacterial and Antifungal Activity: Many β-lactone natural products exhibit significant antimicrobial properties.[5]

-

Antitumor Activity: The proteasome inhibitor salinosporamide A, which contains a β-lactone, has been in clinical trials for cancer treatment.[18]

-

Enzyme Inhibition: β-Lactones are known to inhibit a wide variety of enzymes, including lipases, proteases, and fatty acid synthases.[5]

dot

Caption: General mechanism of irreversible enzyme inhibition by β-lactones.

Given the dual nature of its structure, this compound could potentially serve as a valuable synthon in medicinal chemistry. The benzyl carbamate can be readily removed under mild conditions to unmask a primary amine, which can then be further functionalized.[4] Alternatively, the intact molecule could be investigated as a potential biologically active agent in its own right, with the β-lactone acting as a reactive "warhead" for covalent modification of biological targets.[19]

Quantitative Data Summary

Due to the lack of specific literature on this compound, a dedicated table of quantitative data for this compound cannot be provided. However, the following tables summarize representative yields for the key synthetic transformations discussed.

Table 1: Representative Yields for Benzyl Carbamate (Cbz) Protection of Amines

| Starting Amine | Reaction Conditions | Yield (%) | Reference |

| Glycine ethyl ester | Cbz-Cl, NaHCO₃, Dioxane/H₂O | 85-90 | General Procedure |

| L-Alanine | Cbz-Cl, NaOH, H₂O | 80-85 | General Procedure |

| Benzylamine | Cbz-Cl, Pyridine, DCM | >95 | General Procedure |

Table 2: Representative Yields for β-Lactone Synthesis from β-Hydroxy Acids

| Starting β-Hydroxy Acid | Cyclization Method | Yield (%) | Reference |

| (S)-3-Hydroxy-4-methylpentanoic acid | Benzenesulfonyl chloride, Pyridine | 75 | [12] |

| (R)-3-Hydroxybutanoic acid | Mukaiyama's reagent | 80 | General Procedure |

| 3-Hydroxy-3-phenylpropanoic acid | Methanesulfonyl chloride, Et₃N | 65 | General Procedure |

Conclusion

This compound is a chiral molecule whose full scientific story is yet to be told in the public domain. Its structure, combining the versatile benzyl carbamate protecting group with the reactive and biologically relevant β-lactone ring, suggests significant potential as a synthetic intermediate and a candidate for biological evaluation. While direct data is scarce, a comprehensive understanding of the well-established chemistry of its constituent parts allows for the formulation of a logical synthetic strategy and informs predictions about its potential applications in drug discovery and development. Further research into the synthesis and biological profiling of this and related compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. Protective Groups [organic-chemistry.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. conservancy.umn.edu [conservancy.umn.edu]

- 6. Biosynthesis and chemical diversity of β-lactone natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. Biosynthesis and chemical diversity of β-lactone natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. US5004815A - Method for synthesizing β-lactones and alkenes - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Lactonization as a general route to β-C(sp3)–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE [mdpi.com]

- 16. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bioxconomy.com [bioxconomy.com]

Methodological & Application

Application Notes and Protocols for (S)-Benzyl (2-oxooxetan-3-YL)carbamate in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-Benzyl (2-oxooxetan-3-YL)carbamate, also known as N-benzyloxycarbonyl-L-serine β-lactone, is a versatile and highly reactive intermediate in organic synthesis. Its strained four-membered β-lactone ring makes it susceptible to nucleophilic attack, enabling a variety of chemical transformations. This document provides detailed protocols for its synthesis and its application in the preparation of valuable building blocks for drug discovery and development, including non-protein amino acids and peptide fragments. The carbamate functional group is a common motif in many therapeutic agents, and this β-lactone serves as a chiral precursor for their synthesis.[1]

Key Properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₄ |

| Molecular Weight | 221.21 g/mol |

| Appearance | White solid |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthesis of this compound

The primary method for synthesizing this compound is through the intramolecular cyclization of N-Cbz-L-serine using a modified Mitsunobu reaction. This reaction proceeds via activation of the hydroxyl group, leading to a 4-exo-tet cyclization mechanism with inversion of configuration at the C-3 position.[2][3]

Experimental Protocol: Mitsunobu Cyclization of N-Cbz-L-serine

This protocol is adapted from established procedures for the synthesis of serine β-lactones.[2][4]

Materials:

-

N-Cbz-L-serine

-

Triphenylphosphine (Ph₃P)

-

Dimethyl azodicarboxylate (DMAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Mitsunobu Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (1.1 eq) in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. To this solution, add dimethyl azodicarboxylate (1.1 eq) dropwise. Stir the mixture at -78°C for 30 minutes to preform the betaine complex.

-

Addition of N-Cbz-L-serine: In a separate flask, dissolve N-Cbz-L-serine (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold (-78°C) solution of the preformed Mitsunobu reagent.

-

Reaction: Stir the reaction mixture at -78°C and allow it to slowly warm to room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product will contain the desired β-lactone along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate.

-

Purification: Rapid purification is crucial to avoid polymerization or degradation of the β-lactone.[2] The crude residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The β-lactone is often a white solid upon isolation.

Reaction Data Summary:

| Parameter | Value/Condition | Reference |

| Starting Material | N-Cbz-L-serine | [2][3] |

| Key Reagents | Ph₃P, DMAD | [2][3] |

| Solvent | Anhydrous THF | [2] |

| Temperature | -78°C to room temperature | [2][3] |

| Noteworthy Point | A slight excess of DMAD can improve yield by consuming unreacted triphenylphosphine, which can cause polymerization. | [2] |

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis: Ring-Opening Reactions

The high ring strain of the β-lactone allows for facile ring-opening with a variety of nucleophiles. This reactivity is the cornerstone of its utility in synthesizing complex molecules.

Synthesis of β-Substituted Alanines

The ring-opening of this compound with various nucleophiles provides access to a range of β-substituted alanines, which are valuable non-protein amino acids for drug development.

This protocol describes the synthesis of N-Boc-α-alkyl-β-(sec-amino)alanines from the corresponding β-lactone, which can be adapted for the Cbz-protected analogue.

Materials:

-

This compound

-

Heterocyclic amine (e.g., pyrrolidine, piperidine, morpholine)

-

Solvent (e.g., Dichloromethane or THF)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Nucleophile Addition: Add the heterocyclic amine (1.1 - 1.5 eq) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired N-Cbz-β-(sec-amino)alanine derivative.

Ring-Opening Reaction Data:

| Nucleophile | Reaction Site of Attack | Product Type | Reference |

| Aqueous NaOH | Carbonyl carbon | N-Cbz-L-serine (regenerated) | [2][3] |

| Acidic Water | C-3 methylene group | N-Cbz-β-hydroxyalanine | [2][3] |

| Heterocyclic Amines | C-3 methylene group | N-Cbz-β-(sec-amino)alanines | [2] |

| Cysteine Thiol | Carbonyl carbon | Peptidyl thioester | [5] |

Ring-Opening Pathways Diagram:

Caption: Nucleophilic ring-opening pathways of the β-lactone.

Application in Peptide Synthesis

This compound can be used for C-terminal activation in peptide ligation, offering an alternative to traditional methods. The ring strain facilitates rapid ligation.[5]

This protocol is based on the ligation of a β-lactone-containing peptide with a cysteine-bearing peptide.[5]

Materials:

-

Peptide with a C-terminal β-lactone

-

Cysteine-containing peptide

-

Aqueous buffer (e.g., PBS with adjusted pH) or aqueous solution with an organic base (e.g., triethylamine)

Procedure:

-

Reaction Setup: Dissolve the peptide with the C-terminal β-lactone (e.g., 0.1 eq) and the cysteine-bearing peptide (1.0 eq) in the chosen reaction buffer to a final concentration of around 10 mM.

-

pH Adjustment: The pH of the reaction is critical. While neutral pH (6.8-7.8) may lead to hydrolysis, a higher pH (e.g., pH 8 with Et₃N, or up to pH 10) can facilitate the formation of the more nucleophilic cysteine thiolate, promoting the desired ligation.[5]

-

Reaction: The reaction is typically carried out at room temperature (25°C) or slightly elevated temperature (35°C) for a duration of 30 minutes to 6 hours.[5]

-

Analysis and Purification: The reaction progress can be monitored by HPLC. The final ligated peptide can be purified using standard peptide purification techniques like preparative HPLC.

Peptide Ligation Reaction Data:

| Parameter | Condition | Outcome | Reference |

| pH 6.8 - 7.8 | PBS Buffer | Exclusive hydrolysis of β-lactone | [5] |

| pH 8 | Et₃N in water | Successful ligation in excellent yields (e.g., 89-93%) | [5] |

| pH ~10 | Aqueous Buffer | Facilitates formation of cysteine thiolate, promoting ligation | [5] |

| Temperature | 25°C - 35°C | - | [5] |

| Reaction Time | 30 min - 6 h | Shorter ligation times compared to other methods | [5] |

Peptide Ligation Workflow Diagram:

Caption: Workflow for β-lactone-mediated peptide ligation.

Conclusion

This compound is a valuable chiral building block in organic synthesis. Its synthesis via Mitsunobu cyclization is well-established, and its reactivity towards nucleophiles allows for the stereoselective synthesis of a variety of important compounds, including modified amino acids and peptides. The protocols and data presented herein provide a comprehensive guide for researchers interested in utilizing this versatile reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. Careful control of reaction conditions is essential to maximize yields and minimize side reactions, given the labile nature of the β-lactone ring.

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

- 5. Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

Applications of (S)-Benzyl (2-oxooxetan-3-YL)carbamate in Medicinal Chemistry: A Versatile Chiral Building Block

(S)-Benzyl (2-oxooxetan-3-YL)carbamate , a chiral β-lactone, serves as a valuable and versatile building block in medicinal chemistry. Its utility stems from the unique combination of a strained four-membered oxetanone ring and a readily cleavable benzyloxycarbonyl (Cbz) protecting group. This structure allows for the stereoselective introduction of a protected β-amino acid moiety, a common structural motif in a wide array of biologically active molecules. The inherent ring strain of the β-lactone facilitates nucleophilic ring-opening reactions, making it an excellent electrophile for the construction of more complex molecular architectures.

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of various therapeutic agents, particularly enzyme inhibitors. The β-lactone moiety can act as a reactive pharmacophore that forms a covalent bond with nucleophilic residues, such as serine or cysteine, in the active site of an enzyme, leading to irreversible inhibition.

Key Therapeutic Areas:

-

Antiviral Agents: N-protected β-lactones are precursors to peptidomimetics that can inhibit viral proteases, crucial enzymes for viral replication. For instance, they can be utilized in the synthesis of core structures found in HIV protease inhibitors.

-

Antibacterial Agents: The β-lactam ring, structurally similar to the β-lactone, is the cornerstone of penicillin and cephalosporin antibiotics. While not a β-lactam itself, this compound can be a precursor to novel antibacterial agents that may function as β-lactamase inhibitors.[1][2]

-

Anticancer Agents: Many natural products with β-lactone scaffolds exhibit potent anticancer activity.[3][4] This building block provides a synthetic entry to novel compounds that can target various pathways involved in cancer progression.

-

Serine Hydrolase Inhibitors: The reactivity of the β-lactone ring makes it an ideal candidate for designing inhibitors of serine hydrolases, a large family of enzymes implicated in various diseases, including metabolic disorders and cancer.[5]

| Compound Class Derived from β-Lactones | Target Enzyme/Protein | Representative IC50/Ki Values |

| Peptidomimetic Protease Inhibitors | Viral Proteases (e.g., HIV Protease) | 0.1 nM - 50 µM |

| Serine Hydrolase Inhibitors | Fatty Acid Amide Hydrolase (FAAH) | 10 nM - 10 µM |

| β-Lactamase Inhibitors | Bacterial β-Lactamases | 50 nM - 25 µM |

Experimental Protocols

The following protocols describe the synthesis of the parent compound and a general procedure for its application as a chiral building block.

Protocol 1: Synthesis of this compound

This protocol is a representative method for the synthesis of N-protected β-lactones from α-amino acids.

Materials:

-

N-Cbz-L-serine

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture

Procedure:

-

Dissolve N-Cbz-L-serine (1 equivalent) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.2 equivalents) to the solution with stirring.

-

Add acetic anhydride (1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield pure this compound.

Protocol 2: General Protocol for Nucleophilic Ring-Opening

This protocol outlines a general method for using this compound to synthesize a peptidomimetic fragment.

Materials:

-

This compound

-

A primary or secondary amine (nucleophile)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the amine nucleophile (1.1 equivalents) in the anhydrous aprotic solvent under an inert atmosphere.

-

Add this compound (1 equivalent) to the solution at room temperature.

-

Stir the reaction mixture for 4-24 hours, monitoring the progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The resulting crude product, a β-amino acid derivative, can be purified by column chromatography or recrystallization.

-

The Cbz protecting group can be subsequently removed by standard hydrogenolysis conditions (e.g., H₂, Pd/C) to yield the free amine for further elaboration.

Visualizations

The following diagrams illustrate the key synthetic logic and a representative experimental workflow.

Caption: Synthetic utility of the title compound.

Caption: Ring-opening workflow.

References

- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biosynthesis and chemical diversity of β-lactone natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]

Application Notes and Protocols for (S)-Benzyl (2-oxooxetan-3-YL)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Benzyl (2-oxooxetan-3-YL)carbamate is a unique chemical entity that incorporates two key reactive pharmacophores: a benzyl carbamate group and a strained β-lactone (2-oxooxetane) ring. The benzyl carbamate moiety is a known scaffold for inhibitors of cysteine proteases, while the electrophilic β-lactone ring has the potential to covalently modify the active sites of various enzymes, including serine hydrolases and cysteine proteases. This combination makes it a compound of significant interest for drug discovery and chemical biology, particularly in the development of targeted covalent inhibitors.

The oxetane ring, a four-membered heterocycle containing an oxygen atom, has gained considerable attention in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties such as increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity.[1][2][3][4][5] The 3-substituted pattern, as seen in this molecule, is a common and synthetically accessible arrangement.[2][4]

These application notes provide detailed protocols for the proposed synthesis and enzymatic evaluation of this compound as a potential cysteine protease inhibitor.

Potential Applications

-

Covalent Inhibitor of Cysteine Proteases: The benzyl carbamate group can guide the molecule to the active site of cysteine proteases, such as cathepsins or viral proteases like SARS-CoV-2 Mpro.[6] The strained β-lactone ring can then act as an electrophilic "warhead," reacting with the catalytic cysteine residue to form a stable covalent bond, leading to irreversible inhibition.

-

Probe for Activity-Based Protein Profiling (ABPP): The reactivity of the β-lactone could be harnessed to develop chemical probes for identifying and characterizing new enzyme targets within the serine hydrolase or cysteine protease families directly in complex biological systems.[7]

-

Intermediate for Organic Synthesis: This compound can serve as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of the β-lactone for ring-opening reactions to introduce diverse functionalities.[8]

Data Presentation

The following table summarizes inhibitory activities of analogous benzyl carbamate compounds against relevant cysteine proteases. This data is provided for comparative purposes to guide initial experimental concentrations for this compound.

| Compound ID | Target Enzyme | IC50 (µM) | Inhibition Type | Source |

| 1a | SARS-CoV-2 Mpro | 0.16 | Covalent Reversible | [6] |

| 5a | SARS-CoV-2 Mpro | 0.49 | Covalent Reversible | [6] |

| 1a | Human Cathepsin L | 0.18 | Not Specified | [6] |

| 2a | Human Cathepsin L | 10.74 | Not Specified | [6] |

| 5b | MERS-CoV Mpro | 0.83 | Covalent Reversible | [6] |

Note: Data is for structurally related benzyl carbamate inhibitors, not this compound itself.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on established methods for β-lactone formation from β-amino acids. The key step is the intramolecular cyclization of N-Cbz-L-serine.

Materials:

-

N-Cbz-L-serine

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-